molecular formula C17H13Cl2NO5S B11512297 5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzenesulfonate

Cat. No.: B11512297
M. Wt: 414.3 g/mol
InChI Key: NDYBZMJNBATMPS-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate is a complex organic compound with the molecular formula C17H13Cl2NO5S and a molecular weight of 414.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate ester group attached to a dimethoxybenzene moiety.

Preparation Methods

The synthesis of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate undergoes several types of chemical reactions:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds to 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate include:

The uniqueness of 5,7-dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C17H13Cl2NO5S

Molecular Weight

414.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,4-dimethoxybenzenesulfonate

InChI

InChI=1S/C17H13Cl2NO5S/c1-23-10-5-6-15(14(8-10)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3

InChI Key

NDYBZMJNBATMPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC

Origin of Product

United States

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